In-Depth Spectroscopic Analysis of (5-Amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone: A Technical Guide
In-Depth Spectroscopic Analysis of (5-Amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of (5-Amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone, a significant intermediate and known impurity in the synthesis of the antiarrhythmic drug Dronedarone.[1][2] This document details the methodologies for key spectroscopic techniques and presents the available data in a structured format to aid in the identification, characterization, and quality control of this compound.
Compound Overview
(5-Amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone , also referred to as Dronedarone Impurity A, is a critical molecule in the pharmaceutical landscape due to its relationship with Dronedarone.[1][2][3] Understanding its spectroscopic properties is essential for ensuring the purity and safety of the final active pharmaceutical ingredient (API).
Chemical Structure:
Spectroscopic Data
The following tables summarize the available quantitative data from various spectroscopic analyses of the target compound.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound.
| Parameter | Value |
| Molecular Formula | C₃₀H₄₂N₂O₃ |
| Molecular Weight | 478.7 g/mol |
| Monoisotopic Mass | 478.31954321 Da |
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. The experimental FTIR spectrum of a closely related Dronedarone impurity (DND-1) shows characteristic peaks that can be correlated to the target molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 3412, 3338 | N-H stretching (primary amine) |
| 1639 | N-H in-plane bending |
| 1552 | C=O stretching (conjugated ketone) |
| 1248 | C-O stretching (aryl ether) |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The UV-visible spectrum of a related Dronedarone impurity (DND-1) was determined both experimentally and computationally.
| Parameter | Value |
| λmax (Experimental) | 310 nm |
| λmax (Computational, TDDFT) | 312 nm |
Note: Specific quantitative ¹H and ¹³C NMR data for (5-Amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone were not available in the public domain at the time of this report. The data presented for IR and UV-Vis spectroscopy are based on a closely related impurity and should be used as a reference.
Experimental Protocols
This section provides detailed methodologies for the key spectroscopic experiments. These protocols are based on standard practices for the analysis of pharmaceutical compounds and impurities.
Mass Spectrometry (LC-MS)
Objective: To determine the mass-to-charge ratio of the compound and its fragments.
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled with a mass spectrometer (e.g., Triple Quadrupole or Time-of-Flight).
Procedure:
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Sample Preparation: Dissolve a small, accurately weighed amount of the sample in a suitable solvent, such as methanol or acetonitrile, to a final concentration of approximately 1 mg/mL.
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Chromatographic Separation:
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Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
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Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
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Flow Rate: 0.3 mL/min.
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Injection Volume: 5 µL.
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Mass Spectrometry:
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Ionization Mode: Electrospray Ionization (ESI) in positive mode.
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Scan Range: m/z 100-1000.
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Data Analysis: Identify the molecular ion peak [M+H]⁺ and analyze the fragmentation pattern to confirm the structure.
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Infrared (IR) Spectroscopy (FTIR-ATR)
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
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Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
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Data Acquisition:
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Collect a background spectrum of the empty ATR crystal.
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Apply pressure to ensure good contact between the sample and the crystal.
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Collect the sample spectrum over a range of 4000-400 cm⁻¹.
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Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
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Data Analysis: Process the spectrum to identify characteristic absorption bands corresponding to the functional groups in the molecule.
UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the wavelength of maximum absorption (λmax).
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Procedure:
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Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol) of a known concentration.
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Data Acquisition:
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Use the pure solvent as a blank to zero the instrument.
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Record the absorbance spectrum of the sample solution over a wavelength range of 200-400 nm.
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Data Analysis: Identify the wavelength(s) at which the maximum absorbance occurs.
Visualization of Related Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of the parent drug, Dronedarone, and a typical experimental workflow for the analysis of pharmaceutical impurities.
